methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate
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Description
“Methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate” is a complex organic compound. It is related to a series of compounds that have been synthesized for their potential anticancer activity . These compounds are characterized by the presence of a 3,4,5-trimethoxycinnamamide moiety .
Synthesis Analysis
The synthesis of related compounds involves the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . Another method involves an acid-catalyzed Aldol Condensation of 3-methyl-2(3H)-benzothiazolone-6-carbaldehyde and 3,4,5-trimethoxyacetophenone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the click reaction and the Aldol condensation . The click reaction is a copper-catalyzed azide-alkyne cycloaddition reaction that is often used in the synthesis of heterocyclic compounds .Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation, apoptosis, or dna repair .
Pharmacokinetics
It is known that the compound is a solid and has good solubility in organic solvents such as ethanol and ether, which may influence its bioavailability .
Result of Action
If it does indeed have anticancer activity, it may lead to the inhibition of cancer cell proliferation, induction of apoptosis, or disruption of dna repair mechanisms .
Biochemical Analysis
Biochemical Properties
It is known that the compound is related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . They possess remarkable biological activities including antimicrobial , anti-inflammatory , and anticancer properties .
Cellular Effects
It is known that similar compounds have shown cytotoxicity to human epithelial carcinoma cancer cell line A549 .
Molecular Mechanism
It is known that similar compounds have shown to interact with cell protein tubulin and microtubules . These interactions represent an important type of antimitotic agents .
Temporal Effects in Laboratory Settings
It is known that similar compounds have shown to have high cytotoxicity .
Dosage Effects in Animal Models
It is known that similar compounds have shown to have significant effects in mice .
Metabolic Pathways
It is known that similar compounds are involved in propanoate metabolism .
Transport and Distribution
It is known that similar compounds have shown to be rapidly distributed to all organs without long-term accumulation .
Subcellular Localization
It is known that similar compounds have shown to be rapidly distributed to each tissue without long-term accumulation .
Properties
IUPAC Name |
methyl 3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S2/c1-21-11-7-10(8-12(22-2)15(11)24-4)9-13-16(20)18(17(25)26-13)6-5-14(19)23-3/h7-9H,5-6H2,1-4H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVIMVGKZRELL-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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